DAIPO vs. Deuterated Quinonoid 7,8(6H)-Dihydropterin: Head-to-Head DHPR Kinetic Comparison from Sheep and Human Liver
In the only published direct head-to-head comparison, DAIPO displayed a Km for DHPR that is one order of magnitude (approximately 10-fold) larger than that of the deuterium-stabilized quinonoid 7,8(6H)-dihydropterin substrate, while kcat values remained of the same order. This was demonstrated using DHPR purified from both sheep liver and human liver sources [1].
| Evidence Dimension | DHPR substrate affinity (Km) and catalytic turnover (kcat) |
|---|---|
| Target Compound Data | Km ~10-fold higher than pterin comparator (exact µM values in primary source [1]); kcat same order of magnitude as pterin comparator |
| Comparator Or Baseline | [6,6,7,7-2H]7,8(6H)-dihydropterin: Km one order of magnitude lower than DAIPO; kcat same order of magnitude as DAIPO |
| Quantified Difference | Km ratio (DAIPO:pterin) ≈ 10:1; kcat ratio ≈ 1:1 |
| Conditions | DHPR (EC 1.6.99.10) from sheep liver and human liver; NADH cofactor; Tris/HCl buffer, pH 7.3 |
Why This Matters
DAIPO's ~10-fold lower affinity but comparable catalytic turnover makes it the preferred tool for DHPR assays requiring a stable, synthetically accessible substrate with measurable but not saturating enzyme binding, enabling inhibitor screening at physiologically relevant concentration ranges where natural pterins would be fully saturating.
- [1] Armarego, W.L.F., Randles, D., & Taguchi, H. (1983). Km and kcat. values for [6,6,7,7-2H]7,8(6H)-dihydropterin and 2,6-diamino-5-iminopyrimidin-4-one with dihydropteridine reductase. Biochemical Journal, 211(2), 357–361. doi:10.1042/bj2110357. PMID: 6870836 View Source
